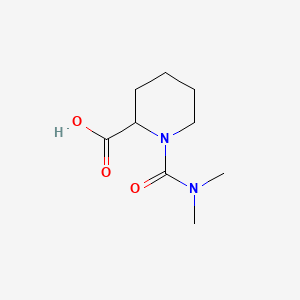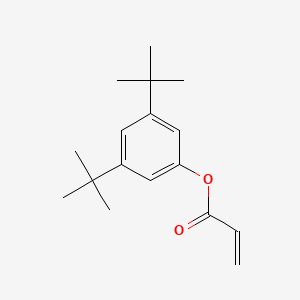
Stachybotrylactam
Übersicht
Beschreibung
Stachybotrylactam is a phenylspirodrimane mycotoxin isolated from the fungus Stachybotrys chartarum. This compound is known for its antiviral and antihyperlipidemic activities. Stachybotrys chartarum, commonly referred to as black mold, is often found in water-damaged buildings and is notorious for producing toxic secondary metabolites that pose health risks to humans and animals .
Wissenschaftliche Forschungsanwendungen
Stachybotrylactam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Biosynthese von Phenylspirodrimanen und anderen verwandten Mykotoxinen verwendet.
Biologie: Forscher untersuchen seine Rolle bei der Pilzpathogenität und seine Auswirkungen auf die menschliche Gesundheit.
5. Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Antivirale Aktivität: Es hemmt die HIV-1-Protease, ein Enzym, das für die Reifung des Virus entscheidend ist, und verhindert so seine Replikation.
Antihyperlipidämische Aktivität: Die Verbindung moduliert den Lipidstoffwechsel, obwohl die genauen molekularen Ziele und beteiligten Pfade noch untersucht werden.
Wirkmechanismus
Stachybotrylactam, also known as “3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one” or “Compound NP-020819”, is a mycotoxin produced by the fungus Stachybotrys chartarum . This compound has been associated with various health effects, and its mechanism of action is a topic of ongoing research.
Target of Action
This compound is known to exhibit antiviral activity, specifically inhibiting the HIV-1 protease . The HIV-1 protease is an enzyme that plays a crucial role in the life cycle of the HIV virus, making it a primary target for antiretroviral drugs.
Mode of Action
It is known that this compound inhibits the activity of this enzyme, thereby preventing the maturation of viral particles . This inhibition disrupts the viral life cycle and prevents the spread of the virus within the host.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the replication of the HIV virus. By inhibiting the HIV-1 protease, this compound prevents the cleavage of viral polyproteins into individual functional proteins, a necessary step in the assembly and maturation of new viral particles .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 protease, leading to a disruption in the life cycle of the HIV virus . This disruption prevents the formation of mature viral particles, thereby reducing the spread of the virus within the host.
Action Environment
This compound is produced by the fungus Stachybotrys chartarum, which is often found in water-damaged buildings or improperly stored feed . The production of this compound and other mycotoxins by this fungus can be influenced by environmental conditions, including the availability of specific nutrients . For instance, increasing concentrations of sodium nitrate have been found to positively affect the production of this compound .
Biochemische Analyse
Biochemical Properties
Stachybotrylactam has been found to exhibit antiviral activity, specifically inhibiting HIV-1 protease in vitro . It interacts with the HIV-1 protease enzyme, a crucial biomolecule in the life cycle of the HIV virus .
Cellular Effects
In terms of cellular effects, this compound does not appear to affect oleic acid-elicited intracellular lipid accumulation and exhibits no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HIV-1 protease enzyme. By inhibiting this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the replication of the HIV virus .
Vorbereitungsmethoden
Stachybotrylactam is typically produced by cultivating Stachybotrys chartarum under specific conditions. The production of this compound is influenced by the type of culture medium used. For instance, potato-dextrose-agar and cellulose-agar have been found to support high levels of mycotoxin production, including this compound . The cultivation process involves growing the fungus in a controlled environment with optimal nitrogen and carbon sources, such as sodium nitrate and potato starch .
Analyse Chemischer Reaktionen
Stachybotrylactam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion einfachere Alkohole erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Stachybotrylactam ist unter den Phenylspirodrimanen aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Satratoxine: Diese werden ebenfalls von Stachybotrys chartarum produziert und sind bekannt für ihre zytotoxischen Eigenschaften.
Verrucarine: Eine weitere Gruppe von Mykotoxinen mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
Roridine: Diese Verbindungen haben einen ähnlichen biosynthetischen Weg, weisen aber unterschiedliche toxikologische Profile auf
Eigenschaften
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672955 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163391-76-2 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stachybotrylactam and where is it found?
A1: this compound is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]
Q2: What other mycotoxins are produced by Stachybotrys chartarum?
A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []
Q3: Are there specific media that promote the production of this compound and other mycotoxins by Stachybotrys chartarum?
A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of this compound produced on both potato dextrose agar and malt extract agar. []
Q4: What is the chemical structure of this compound?
A5: this compound features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]
Q5: Have there been any challenges in determining the structure of this compound and related compounds?
A6: Yes, the structure of this compound and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]
Q6: Are there any analytical methods used to detect and quantify this compound?
A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of this compound in various matrices, including food and feed samples. []
Q7: What is the significance of studying the co-occurrence of this compound with other mycotoxins?
A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported this compound co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.
Q8: What are the implications of finding this compound in straw used for animal feed?
A9: The detection of this compound in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with this compound exposure.
Q9: What are the current research priorities regarding this compound?
A9: Further research is needed to fully understand:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















